![molecular formula C₂₅H₃₀O₁₀ B1141364 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone CAS No. 794564-44-6](/img/structure/B1141364.png)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a useful research compound. Its molecular formula is C₂₅H₃₀O₁₀ and its molecular weight is 490.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic potential based on diverse research findings.
- Molecular Formula : C25H30O10
- Molecular Weight : 490.5 g/mol
- CAS Number : 794564-44-6
- IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propan-1-one
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various functional groups. The synthesis typically involves:
- Formation of the benzodioxin core.
- Introduction of the ethyl and glucopyranosyl groups.
- Finalization of the propanone structure.
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of compounds related to this structure. For instance:
- Alpha-glucosidase Inhibition : Compounds derived from benzodioxane moieties have shown promising results as alpha-glucosidase inhibitors, which are relevant for managing Type 2 Diabetes Mellitus (T2DM) .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 12.5 | Alpha-glucosidase |
Compound B | 8.0 | Acetylcholinesterase |
Glycine Transporter Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit Glycine Transporter 1 (GlyT1), which is significant for treating schizophrenia and cognitive disorders. Some findings include:
- Inhibition Potency : Compounds have shown varying degrees of inhibition with IC50 values ranging from nanomolar to micromolar concentrations .
Compound | IC50 (nM) | Remarks |
---|---|---|
ALX 5407 | 1.8 | Potent GlyT1 inhibitor |
Compound X | 64 | Moderate potency |
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Study on Cognitive Enhancement : A study demonstrated that derivatives of this compound improved cognitive function in animal models by modulating glycine levels in the brain .
- Antidiabetic Effects : Another study indicated that compounds with similar structures exhibited significant reductions in blood glucose levels in diabetic rats through enzyme inhibition .
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20?,22-,23?,24?,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZYYMHUDULKQF-UXZNMMGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)O[C@H]2C(C([C@@H](C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。